molecular formula C13H10N2O5 B3004147 N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-72-7

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B3004147
CAS No.: 864938-72-7
M. Wt: 274.232
InChI Key: PCLFLFVLGNLBPR-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-11-8-2-1-7(5-9(8)12(17)15-11)14-13(18)10-6-19-3-4-20-10/h1-2,5-6H,3-4H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFLFVLGNLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic anhydride and amines in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb, to obtain the final products with moderate to excellent yields .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and the use of green, effective, and mild synthesis methods have been developed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and carbonyl groups, which make the compound highly reactive .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of isoindoline-1,3-dione exhibit significant antiproliferative activity against various cancer cell lines. For instance, a newly synthesized thiazole derivative containing the isoindoline structure demonstrated IC50 values indicating effective inhibition of cancer cell growth, particularly against liver (HepG-2) and breast (MCF-7) cancer cells .

Case Study: Antiproliferative Activity

Cell LineIC50 (µg/mL)Reference Drug (Doxorubicin) IC50 (µg/mL)
HepG-214.054.50
MCF-717.774.17
Hela29.655.57
HCT-11632.685.23
WI-3836.176.72

This table illustrates the compound's efficacy compared to a standard chemotherapy agent, Doxorubicin, suggesting it may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The isoindoline scaffold has been identified as a key structure for designing novel antimicrobial agents. Compounds featuring this moiety have shown activity against various pathogens, including bacteria and fungi . The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Applications

The potential antiviral properties of N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide have been explored in the context of viral infections such as SARS-CoV-2. Some derivatives have been studied for their ability to inhibit viral replication and may serve as leads for developing new antiviral therapies .

Neuroprotective Effects

Research has also indicated that compounds with the isoindoline structure may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. The anti-inflammatory properties associated with these compounds could mitigate neuroinflammation, which is a contributing factor in such diseases .

Other Biological Activities

Beyond anticancer and antimicrobial effects, N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has shown promise in various other biological activities:

  • Antioxidant : Protects cells from oxidative stress.
  • Anticonvulsant : Potentially reduces seizure activity.
  • Hypoglycemic : May assist in lowering blood glucose levels.

These activities suggest a broad spectrum of pharmacological effects that warrant further investigation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide include other N-substituted isoindoline-1,3-dione derivatives such as thalidomide, lenalidomide, and pomalidomide . These compounds share a common isoindoline-1,3-dione scaffold but differ in their substituents and specific biological activities.

Uniqueness: What sets N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide apart from these similar compounds is its unique combination of the isoindoline nucleus with the dioxine and carboxamide groups.

Biological Activity

N-(1,3-Dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxoisoindoline moiety and a dioxine ring. The presence of these functional groups may contribute to its biological activity, particularly in interactions with various biological targets.

Anticancer Properties

Research indicates that N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells by activating the caspase pathway. Specifically, the compound increased the expression of pro-apoptotic proteins such as P53 and Bax while decreasing anti-apoptotic Bcl2 levels in MDA-MB-231 breast cancer cells .

Compound IC50 (μg/mL) Mechanism of Action
N-(1,3-Dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide0.88Induces apoptosis via caspase activation

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. In vitro studies revealed its ability to inhibit the growth of human pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has demonstrated anti-inflammatory effects. It was found to reduce the production of pro-inflammatory cytokines in cellular models of inflammation .

The biological activities of N-(1,3-dioxoisoindolin-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis through the intrinsic pathway by activating caspases.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cells, leading to cell death in cancerous tissues.

Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 cells treated with varying concentrations of the compound, it was observed that higher doses led to a significant reduction in cell viability and increased apoptotic markers. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment .

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of the compound against strains such as E. coli and S. aureus. The results indicated a notable inhibition zone around discs impregnated with the compound, suggesting effective antibacterial properties .

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